molecular formula C33H37NO8 B6289833 Fmoc-L-Thr(tBu)-MPPA CAS No. 864876-97-1

Fmoc-L-Thr(tBu)-MPPA

カタログ番号 B6289833
CAS番号: 864876-97-1
分子量: 575.6 g/mol
InChIキー: IRDBQOISHSANNE-DFXYEROKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-Thr(tBu)-MPPA, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can be used to synthesize chlorofusin analogues via solid phase peptide synthesis .


Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excellent range of modified derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C23H27NO5 . The molecular weight is 397.46 g/mol . The InChI string is 1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1 .


Chemical Reactions Analysis

This compound is used in the Fmoc solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Physical And Chemical Properties Analysis

This compound has a melting point of 125 - 135 °C . It is white to off-white in color and appears as a powder . It is soluble in DMF . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .

作用機序

Target of Action

Fmoc-L-Thr(tBu)-MPPA is a derivative of the amino acid threonine . It is commonly used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It specifically interacts with the growing peptide chain during the synthesis process, contributing to the formation of the desired peptide sequence .

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protecting group for the amino group of the amino acid, preventing unwanted side reactions during the synthesis . The tBu group serves as a protecting group for the hydroxyl group of threonine . These protecting groups are removed at the appropriate stages of the synthesis, allowing the amino acid to be incorporated into the peptide chain .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of these pathways are the production of peptides with specific sequences, which can then go on to perform various biological functions.

Pharmacokinetics

Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the synthesis process .

Result of Action

The result of this compound’s action is the successful incorporation of the amino acid threonine into a peptide chain with its specific sequence . This contributes to the overall function of the synthesized peptide, which can vary widely depending on the specific sequence of amino acids.

Action Environment

The action of this compound is influenced by various environmental factors in the synthesis process. These include the pH, temperature, and solvent conditions of the reaction . Proper control of these conditions is crucial for the efficacy and stability of the compound during peptide synthesis .

実験室実験の利点と制限

The main advantage of Fmoc-L-Thr(tBu)-MPPA is its versatility. It can be used in a variety of scientific research applications, including the study of protein structure and function, the development of drugs and other therapeutic agents, and the synthesis of peptides for use in drug discovery. Additionally, this compound is relatively easy to synthesize and can be used in a variety of lab experiments.
However, there are some limitations to the use of this compound in lab experiments. For example, it is not as stable as some other peptides, and it can be difficult to purify. Additionally, it can be difficult to control the concentrations of this compound in lab experiments, as it is not as soluble as some other peptides.

将来の方向性

There are several potential future directions for the use of Fmoc-L-Thr(tBu)-MPPA in scientific research. For example, it could be used to develop peptide-based diagnostic tests, as well as to develop peptide-based vaccines. Additionally, this compound could be used to study enzyme kinetics and to modulate the activity of enzymes. Furthermore, this compound could be used to study the structure and function of proteins and to develop drugs and other therapeutic agents. Finally, it could be used to study the biochemical and physiological effects of this compound and to develop new peptide-based drugs.

合成法

Fmoc-L-Thr(tBu)-MPPA is synthesized by a process called solid-phase peptide synthesis (SPPS). This process involves the use of a solid support to hold the peptide in place during the synthesis. The peptide is then built up one amino acid at a time, using a combination of reagents and catalysts. The peptide is then cleaved from the solid support and purified to yield the desired product.

科学的研究の応用

Fmoc-L-Thr(tBu)-MPPA has been used in a variety of scientific research applications. It has been used to study protein structure and function, as well as to develop drugs and other therapeutic agents. It has also been used in the development of peptide-based diagnostic tests and in the synthesis of peptides for use in drug discovery. Additionally, this compound has been used in the study of enzyme kinetics and in the development of peptide-based vaccines.

Safety and Hazards

Fmoc-L-Thr(tBu)-MPPA is classified as highly hazardous to water . It should be stored below +30°C . More detailed safety information can be found in the material safety data sheet .

特性

IUPAC Name

3-[4-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO8/c1-21(42-33(2,3)4)30(31(37)40-19-22-13-15-23(16-14-22)39-18-17-29(35)36)34-32(38)41-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-16,21,28,30H,17-20H2,1-4H3,(H,34,38)(H,35,36)/t21-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDBQOISHSANNE-DFXYEROKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。